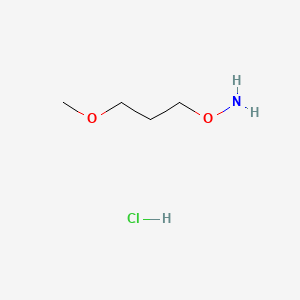
O-(3-Methoxypropyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Methoxypropyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C4H11NO2·HCl . It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)hydroxylamine Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
- Dissolution of hydroxylamine hydrochloride in a suitable solvent.
- Addition of 3-methoxypropylamine to the solution.
- Stirring the reaction mixture at a specific temperature for a defined period.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions: O-(3-Methoxypropyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamines or other derivatives.
Scientific Research Applications
O-(3-Methoxypropyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of O-(3-Methoxypropyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the methoxypropyl group, which can modulate its nucleophilicity and stability.
Comparison with Similar Compounds
- O-Methylhydroxylamine Hydrochloride
- O-Ethylhydroxylamine Hydrochloride
- O-Propylhydroxylamine Hydrochloride
Comparison: O-(3-Methoxypropyl)hydroxylamine Hydrochloride is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C4H12ClNO2 |
|---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
O-(3-methoxypropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-6-3-2-4-7-5;/h2-5H2,1H3;1H |
InChI Key |
RSFOWKZPKCJOAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















